4-Ethynyl-N-methylaniline

crystal engineering supramolecular chemistry solid-state materials

4-Ethynyl-N-methylaniline (CAS 119754-15-3) is a para-substituted aromatic amine (C₉H₉N; MW 131.17 g/mol) that combines an electron-donating N-methylaniline core with a terminal ethynyl (-C≡CH) group at the para position. This bifunctional structure enables its use as a monomer and intermediate in two distinct reaction manifolds: Pd-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) via the terminal alkyne, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 119754-15-3
Cat. No. B038160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-N-methylaniline
CAS119754-15-3
SynonymsBenzenamine, 4-ethynyl-N-methyl- (9CI)
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C#C
InChIInChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3
InChIKeyIKOHNQMAAVLTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N-methylaniline (CAS 119754-15-3): A Terminal Alkyne-Functionalized Aniline Building Block for Cross-Coupling and Electroactive Materials


4-Ethynyl-N-methylaniline (CAS 119754-15-3) is a para-substituted aromatic amine (C₉H₉N; MW 131.17 g/mol) that combines an electron-donating N-methylaniline core with a terminal ethynyl (-C≡CH) group at the para position. This bifunctional structure enables its use as a monomer and intermediate in two distinct reaction manifolds: (1) Pd-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) via the terminal alkyne, and (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1][2]. The compound is typically supplied as a liquid at ambient temperature with purities ranging from 95% to 97% , and it exhibits a predicted boiling point of approximately 222 °C at 760 mmHg and a calculated density of 0.997 g/cm³ .

Procurement Considerations for 4-Ethynyl-N-methylaniline (CAS 119754-15-3): Why Structural Analogs Are Not Direct Replacements


In procurement and experimental design, treating 4-ethynyl-N-methylaniline as interchangeable with other 4-substituted anilines—such as 4-ethynylaniline, 4-iodoaniline, or N-methylaniline—introduces significant and quantifiable risks. Each of these compounds presents a distinct reactivity profile: 4-ethynylaniline lacks the N-methyl group that confers differential solubility and electronic properties ; 4-iodoaniline, despite sharing some supramolecular behavior with the ethynyl derivative [1], engages in fundamentally different cross-coupling chemistry (electrophilic aryl halide vs. nucleophilic terminal alkyne), thereby altering both the synthetic pathway and the final product connectivity [2]. Furthermore, unsubstituted N-methylaniline entirely lacks the terminal alkyne handle required for Sonogashira couplings or click chemistry, rendering it inert in applications that define the utility of 4-ethynyl-N-methylaniline. These distinctions are not merely academic—they translate directly into altered reaction yields, different purification requirements, and, in the case of materials science applications, the complete loss of electro-polymerizability or film-forming capability. The following quantitative evidence establishes where 4-ethynyl-N-methylaniline is functionally non-substitutable.

4-Ethynyl-N-methylaniline (CAS 119754-15-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Supramolecular Crystal Engineering: 4-Ethynyl Is Isostructural with Chloro and Bromo, Not Iodo Analogs

In a direct head-to-head crystallographic comparison of 4-substituted anilines, the 4-ethynyl substituent (as in 4-ethynylaniline) was found to be supramolecularly equivalent to chloro and bromo substituents, playing 'exactly the same role' in crystal packing and hydrogen-bonding networks. This equivalence is attributed to their similar polarizations [1]. Critically, the 4-iodo derivative was distinct—it was not isostructural with the ethynyl, chloro, or bromo counterparts [1]. For procurement in crystal engineering studies where isostructural substitution is required, 4-ethynyl-N-methylaniline (and its primary amine analog) offers a packing behavior that 4-iodoaniline cannot replicate, and vice versa.

crystal engineering supramolecular chemistry solid-state materials

Electroactive Polymer Films: Aniline-Ethynyl Porphyrins Polymerize with Retention of Redox/Spectral Properties

Mono(4-aniline-ethynyl)biphenylporphines (AEBPPs), synthesized using 4-ethynyl-N-methylaniline as the terminal aniline-ethynyl monomer unit, undergo electro-polymerization onto Pt and ITO electrode surfaces [1]. Unlike many electro-polymerized systems where extensive π-conjugation changes alter the chromophore‘s properties, AEBPPs polymerize 'without significantly changing their redox and spectral properties' [1]. This indicates that the π-conjugations of these porphyrins were not greatly affected upon electro-polymerization. In contrast, unsubstituted aniline or 4-haloaniline monomers (e.g., 4-bromo-N-methylaniline) cannot form this ethynyl-linked porphyrin architecture and would require entirely different synthetic strategies.

electropolymerization porphyrin materials conductive films

Reactive Handle Differentiation: Terminal Alkyne vs. Aryl Halide in Cross-Coupling Chemistry

The terminal ethynyl group in 4-ethynyl-N-methylaniline participates in Pd-catalyzed Sonogashira couplings and Cu-catalyzed azide-alkyne cycloaddition (CuAAC), whereas 4-halo-N-methylanilines (e.g., 4-bromo- or 4-iodo-N-methylaniline) function as electrophilic aryl halide partners in Suzuki-Miyaura or Buchwald-Hartwig couplings [1][2]. This distinction is fundamental: 4-ethynyl-N-methylaniline serves as a nucleophilic alkyne donor, enabling the construction of internal alkynes and triazoles, while its 4-halo counterparts act as electrophiles. The N-Boc protected derivative of 4-ethynyl-N-methylaniline has been specifically utilized to develop kinase inhibitors with 'enhanced selectivity and cellular permeability,' leveraging the ethynyl group for Sonogashira-mediated conjugation [2].

cross-coupling Sonogashira reaction click chemistry

Purity Specifications and Handling: 95–97% Typical Assay with Ambient Stability

Commercial suppliers of 4-ethynyl-N-methylaniline consistently offer the compound at purities of 95% to 97% [1]. The compound is typically supplied as a liquid at ambient temperature and is recommended for long-term storage in a cool, dry place . In comparison, 4-iodo-N-methylaniline and other halogenated analogs may have higher molecular weights (e.g., 4-iodo-N-methylaniline MW ~233 g/mol vs. 131.17 g/mol for the ethynyl derivative) and different storage requirements (e.g., light sensitivity for iodo compounds) that affect shipping costs, inventory management, and experimental reproducibility.

quality control procurement specifications chemical purity

Recommended Research and Industrial Use Cases for 4-Ethynyl-N-methylaniline (CAS 119754-15-3)


Crystal Engineering: Isostructural Substitution of Halogenated Anilines with an Ethynyl Group

In crystal engineering studies requiring systematic variation of 4-substituents on aniline scaffolds while preserving the underlying supramolecular packing network, 4-ethynyl-N-methylaniline provides a unique, non-halogen alternative that is isostructural with 4-chloro and 4-bromo derivatives but distinct from the 4-iodo analog [1]. This enables researchers to interrogate the role of substituent polarizability and size on crystal packing without introducing the heavy-atom effects (e.g., anomalous scattering, higher molecular weight) associated with iodine. The compound is particularly valuable in co-crystal design and pharmaceutical solid-form screening where halogen bonding is being compared with weaker C-H···π(alkyne) interactions.

Electroactive Polymer Films: Synthesis of Porphyrin-Based Conductive Coatings

4-Ethynyl-N-methylaniline serves as a critical monomer in the synthesis of aniline-ethynyl functionalized metalloporphyrins (AEBPPs), which undergo electro-polymerization to form robust, conductive films on Pt and ITO electrodes without compromising the core porphyrin chromophore's redox and spectral properties [1]. This property retention is essential for applications in organic photovoltaics, electrochromic devices, and chemical sensors, where the electronic identity of the porphyrin must be preserved in the solid state. Procurement of this compound is necessary for any laboratory developing porphyrin-based electroactive materials via this specific ethynyl-aniline linkage strategy.

Medicinal Chemistry: Sonogashira Coupling for Kinase Inhibitor and Probe Synthesis

In medicinal chemistry campaigns targeting kinases or other enzyme classes, 4-ethynyl-N-methylaniline (often deployed as its N-Boc protected derivative) provides a terminal alkyne handle for Sonogashira cross-coupling, enabling the construction of elaborate biaryl-alkyne and heteroaryl-alkyne pharmacophores [1]. The N-Boc derivative has been explicitly utilized to develop kinase inhibitors with enhanced selectivity and cellular permeability [1]. Researchers requiring an aniline-derived alkyne building block for Pd-catalyzed diversification should procure this compound rather than 4-haloaniline analogs, which function as electrophiles in Suzuki couplings and would yield different connectivity in the final molecule.

Click Chemistry: CuAAC Conjugation to Azide-Functionalized Biomolecules and Polymers

The terminal ethynyl group of 4-ethynyl-N-methylaniline renders it a competent partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction [1]. This enables its use in bioconjugation (e.g., attaching fluorescent dyes, biotin, or PEG chains to aniline-containing scaffolds), polymer functionalization, and the synthesis of 1,2,3-triazole-linked compound libraries. Compared to 4-ethynylaniline, the N-methyl substitution in 4-ethynyl-N-methylaniline may offer improved solubility in organic solvents and altered metabolic stability in probe molecules , providing a practical advantage in synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethynyl-N-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.